3-amino-1-ethyl-N-(propan-2-yl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-1-ethyl-N-(propan-2-yl)-1H-pyrazole-4-carboxamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an amino group, an ethyl group, and an isopropyl group attached to the pyrazole ring, along with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-ethyl-N-(propan-2-yl)-1H-pyrazole-4-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The general steps are as follows:
Formation of Hydrazone: Reacting hydrazine with an α,β-unsaturated carbonyl compound to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.
Functional Group Introduction: Subsequent functionalization steps introduce the amino, ethyl, and isopropyl groups, as well as the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-ethyl-N-(propan-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a variety of substituted pyrazole derivatives.
Scientific Research Applications
3-amino-1-ethyl-N-(propan-2-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Materials Science: It is explored for use in the development of novel materials, including polymers and coatings.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 3-amino-1-ethyl-N-(propan-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
3-amino-1-ethyl-1H-pyrazole-4-carboxamide: Lacks the isopropyl group.
3-amino-1-methyl-N-(propan-2-yl)-1H-pyrazole-4-carboxamide: Has a methyl group instead of an ethyl group.
3-amino-1-ethyl-N-(methyl)-1H-pyrazole-4-carboxamide: Has a methyl group instead of an isopropyl group.
Uniqueness
3-amino-1-ethyl-N-(propan-2-yl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropyl group, in particular, may influence its steric and electronic characteristics, affecting its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C9H16N4O |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-amino-1-ethyl-N-propan-2-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C9H16N4O/c1-4-13-5-7(8(10)12-13)9(14)11-6(2)3/h5-6H,4H2,1-3H3,(H2,10,12)(H,11,14) |
InChI Key |
QDEFLNJUXINSJX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)N)C(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.